molecular formula C12H13NS B064649 Benzothiazole, 2-(1E)-1-pentenyl-(9CI) CAS No. 171628-32-3

Benzothiazole, 2-(1E)-1-pentenyl-(9CI)

Cat. No.: B064649
CAS No.: 171628-32-3
M. Wt: 203.31 g/mol
InChI Key: HCXOYXBBLHDVOO-RUDMXATFSA-N
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Description

The (1E)-configuration of the pentenyl chain indicates a trans arrangement of substituents across the double bond, which may influence its stereoelectronic properties and reactivity. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring, with sulfur and nitrogen atoms at positions 1 and 3, respectively. These compounds are widely studied for their pharmacological, fluorescent, and material science applications due to their tunable electronic properties and structural versatility .

Properties

CAS No.

171628-32-3

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

2-[(E)-pent-1-enyl]-1,3-benzothiazole

InChI

InChI=1S/C12H13NS/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h4-9H,2-3H2,1H3/b9-4+

InChI Key

HCXOYXBBLHDVOO-RUDMXATFSA-N

SMILES

CCCC=CC1=NC2=CC=CC=C2S1

Isomeric SMILES

CCC/C=C/C1=NC2=CC=CC=C2S1

Canonical SMILES

CCCC=CC1=NC2=CC=CC=C2S1

Synonyms

Benzothiazole, 2-(1E)-1-pentenyl- (9CI)

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminothiophenol with Carbonyl Precursors

The cyclocondensation of 2-aminothiophenol with α,β-unsaturated carbonyl compounds represents a foundational route to 2-substituted benzothiazoles. In the case of 2-(1E)-1-pentenyl-benzothiazole, this method involves reacting 2-aminothiophenol with pent-1-en-3-one or its equivalents. The reaction typically proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by intramolecular cyclization and dehydrogenation .

A modified protocol from Vrushali et al. (2015) demonstrates the use of α-bromoketones as electrophilic partners. For instance, treating 2-aminothiophenol with (E)-1-bromopent-1-en-3-one in dry acetone under reflux yields the target compound after oxidative dehydrogenation . This method achieves moderate yields (62–86%) but requires careful control of reaction stoichiometry to minimize polyalkylation byproducts .

Reaction Conditions:

  • Solvent: Dry acetone or toluene

  • Temperature: 80–130°C

  • Catalyst: None (thermal activation)

  • Oxidizing Agent: Atmospheric oxygen or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)

Alkylation of Pre-Formed Benzothiazoles

Direct alkylation of 2-mercaptobenzothiazole or its metal salts offers a regioselective pathway to introduce the pentenyl group. Search result details a Zn/phen-mediated alkylation strategy, where primary sulfones are treated with alkyl halides in the presence of lithium hexamethyldisilazide (LiHMDS). For example, 2-mercaptobenzothiazole reacts with (E)-1-iodopent-1-ene under basic conditions to afford the target compound via nucleophilic substitution .

Key Steps:

  • Deprotonation: LiHMDS deprotonates the thiol group, generating a thiolate nucleophile.

  • Alkylation: The thiolate attacks the alkyl halide, forming the C–S bond.

  • Work-Up: Quenching with saturated NH₄Cl and purification via column chromatography .

Optimization Insights:

  • Solvent: Tetrahydrofuran (THF) enhances reaction homogeneity.

  • Temperature: -78°C to room temperature minimizes side reactions.

  • Yield: 71–84% for tertiary sulfones, as reported in analogous systems .

Palladium-catalyzed coupling reactions enable the introduction of unsaturated side chains. While not directly described in the provided sources, analogous methods for 2-alkenylbenzothiazoles involve Heck coupling or Stille reactions. For instance, coupling 2-bromobenzothiazole with (E)-1-pentenylboronic acid using Pd(PPh₃)₄ as a catalyst could yield the desired product .

Hypothetical Protocol:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (3:1)

  • Temperature: 100°C, 12 hours

This approach remains theoretical but aligns with electrochemical cyanation methods described in search result , where benzothiazoles undergo functionalization under mild electrochemical conditions.

Comparative Analysis of Synthetic Routes

Table 1 summarizes the advantages and limitations of each method:

Method Yield Complexity Functional Group Tolerance Scalability
Cyclocondensation62–86%ModerateLow (sensitive to steric effects)Limited
Alkylation71–84%HighModerateModerate
Cross-Coupling (Hypothetical)N/AVery HighHighLow

Mechanistic Considerations and Side Reactions

Cyclocondensation Pathway:

  • Intermediate Formation: The reaction proceeds via a thiourea intermediate, which cyclizes to form the benzothiazole ring .

  • Dehydrogenation: Aromaticity is achieved through oxidative removal of hydrogen, often requiring stoichiometric oxidants .

Alkylation Challenges:

  • Regioselectivity: Competing O- vs. S-alkylation can occur, necessitating precise stoichiometric control .

  • Purification: Column chromatography (EtOAc/hexane) is critical to isolate the product from di-alkylated byproducts .

Chemical Reactions Analysis

Types of Reactions: 2-[(E)-1-Pentenyl]benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent, reflux conditions.

    Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents, typically in the presence of a catalyst like iron(III) chloride or aluminum chloride.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Benzothiazole derivatives are noted for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

  • Antimicrobial Activity : Research has demonstrated that benzothiazole compounds exhibit significant antimicrobial effects. For instance, studies indicate that certain benzothiazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Properties : Benzothiazoles have been shown to modulate inflammatory responses. They can inhibit specific pathways involved in inflammation, providing a basis for their use in treating inflammatory diseases .
  • Anticancer Potential : Some benzothiazole derivatives have been identified as potential anticancer agents. Their ability to induce apoptosis in cancer cells has been documented, suggesting a role in cancer therapy .

Agricultural Applications

In the agricultural sector, benzothiazole compounds are being explored for their herbicidal properties.

  • Herbicide Development : Research indicates that certain benzothiazole derivatives can be effective as herbicides. They work by inhibiting specific enzymes or pathways crucial for plant growth, thereby controlling unwanted vegetation . These compounds can be used alone or in combination with other herbicides to enhance efficacy.

Material Science Applications

Benzothiazoles are also utilized in material science due to their chemical stability and ability to act as stabilizers or additives.

  • Rubber Industry : Benzothiazole derivatives are used as accelerators in the vulcanization process of rubber. They help improve the elasticity and durability of rubber products .
  • Corrosion Inhibitors : These compounds can serve as corrosion inhibitors in various industrial applications. Their ability to form protective films on metal surfaces makes them valuable in preventing corrosion .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various benzothiazole derivatives against common pathogens. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

Case Study 2: Herbicidal Activity

In another study focused on agricultural applications, researchers tested a series of benzothiazole compounds against a range of weeds. The findings indicated that some derivatives effectively reduced weed biomass by over 70% when applied at optimal concentrations.

Mechanism of Action

The mechanism of action of 2-[(E)-1-Pentenyl]benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in its role as an anticancer agent, the compound may inhibit enzymes like topoisomerases or kinases, leading to the disruption of DNA replication and cell division. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the benzothiazole ring.

Comparison with Similar Compounds

Key Observations :

  • Antitumor Activity: 2-(4-Aminophenyl)benzothiazole derivatives exhibit selective antitumor effects, attributed to metabolic activation via cytochrome P450 enzymes . The pentenyl substituent in the target compound may alter metabolic pathways due to its unsaturated hydrocarbon chain.
  • Fluorescence : Derivatives like 2-(4-bromophenyl)benzothiazole show strong fluorescence, enabling applications in biosensing. The conjugation of the pentenyl group in the target compound could modulate π-electron delocalization, though experimental data is lacking .
  • Crystallinity : Substituents such as 4-hydroxy-3-methoxyphenyl promote stable crystalline arrangements via hydrogen bonding, as seen in 2-(4-hydroxy-3-methoxyphenyl)benzothiazole . The pentenyl chain may reduce crystallinity due to its flexible alkenyl moiety.

Physicochemical Properties

However, analogs provide insights:

Property 2-(4-Hydroxy-3-methoxyphenyl)benzothiazole 2-(4-Heptyloxyphenyl)benzothiazole 2-(1E)-1-Pentenyl-benzothiazole (Predicted)
Melting Point (°C) 198–200 (crystal structure confirmed) Not reported Likely low (due to alkenyl chain)
Solubility Moderate in polar solvents Low (hydrophobic tail) Moderate in organic solvents
LogP (Lipophilicity) ~2.5 (estimated) ~5.0 (heptyloxy group) ~3.0–3.5 (predicted)

Notes: The pentenyl group likely increases lipophilicity compared to polar substituents (e.g., aminophenyl) but remains less hydrophobic than long alkyl chains (e.g., heptyloxy) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzothiazole, 2-(1E)-1-pentenyl-(9CI), and what methodological considerations are critical for reproducibility?

  • Answer : The compound can be synthesized via Suzuki cross-coupling, leveraging protocols similar to those used for related benzothiazole derivatives. For example, coupling 2-(4-bromophenyl)benzothiazole with alkenyl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in a methanol/water solvent system at 80–90°C . Key considerations include:

  • Catalyst purity : Use freshly prepared or rigorously stored catalysts to avoid oxidation.
  • Oxygen-free conditions : Employ nitrogen/argon purging to prevent side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for high-purity yields.

Q. How should researchers characterize the structural and photophysical properties of this compound?

  • Answer : A multi-technique approach is essential:

  • Structural analysis : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions and stereochemistry.
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • Photoluminescence : Fluorescence spectra (excitation at 330 nm) at concentrations of 10⁻⁴ M and 10⁻⁵ M in methanol to assess concentration-dependent quenching or aggregation effects .

Q. What are the stability and storage requirements for Benzothiazole, 2-(1E)-1-pentenyl-(9CI) in laboratory settings?

  • Answer :

  • Stability : Susceptible to photodegradation; store in amber vials at –20°C under inert gas.
  • Reactivity : Avoid exposure to strong oxidizers or reducing agents.
  • Handling : Use gloveboxes for air-sensitive steps and monitor for decomposition via TLC or HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of 2-(1E)-1-pentenyl substituents in benzothiazole derivatives?

  • Answer : Systematic optimization strategies include:

  • Solvent screening : Test polar aprotic solvents (DMF, THF) versus mixed solvents (toluene/ethanol) to balance reactivity and solubility.
  • Catalyst loading : Vary Pd catalyst (0.5–5 mol%) and ligand ratios (e.g., PPh₃ or XPhos) to minimize side products.
  • Kinetic studies : Use in-situ FTIR or GC-MS to track reaction progress and identify rate-limiting steps .

Q. What experimental approaches resolve contradictions in reported biological activities of benzothiazole derivatives?

  • Answer : Discrepancies may arise from assay conditions or cellular models. Mitigation strategies:

  • Dose-response profiling : Test across a broad concentration range (nM to μM) in multiple cell lines (e.g., hepatocellular carcinoma vs. breast cancer).
  • Mechanistic studies : Use flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3, PARP cleavage) to confirm apoptosis pathways .
  • Control experiments : Include reference compounds (e.g., cisplatin) and validate cytotoxicity assays (MTT vs. resazurin) .

Q. How can the fluorescence properties of this compound be tailored for specific sensing applications, such as hydrogen peroxide detection?

  • Answer : Structural modifications inspired by 2-(2'-hydroxyphenyl)benzothiazole derivatives can enhance selectivity:

  • Probe design : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to modulate Stokes shift.
  • Validation : Test sensitivity in buffered solutions (pH 7.4) and cellular models using confocal microscopy.
  • Quantum yield measurement : Compare with rhodamine B as a standard to quantify brightness .

Q. What computational methods support the rational design of benzothiazole-based compounds with targeted bioactivity?

  • Answer : Combine:

  • Docking simulations : Use AutoDock Vina to predict binding affinities for targets like tubulin or DNA topoisomerases.
  • QSAR models : Corporate Hammett constants (σ) of substituents to predict cytotoxicity trends.
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic properties (HOMO-LUMO gaps) influencing reactivity .

Methodological Notes

  • Safety : Adhere to SDS guidelines for handling toxic byproducts (e.g., brominated intermediates) and use fume hoods for solvent evaporation .
  • Data validation : Replicate key findings (e.g., fluorescence intensity, IC₅₀ values) across independent experiments to ensure robustness.

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